2-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine
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Overview
Description
2-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates. One common route involves the following steps:
Preparation of 4-(4-Ethylbenzenesulfonyl)piperazine: This can be achieved by reacting piperazine with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting appropriate precursors such as 2,4-dichloro-6-methylpyrimidine with pyrrolidine under basic conditions.
Coupling Reaction: The final step involves coupling the piperazine and pyrimidine intermediates under suitable conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
2-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its interactions with various biological targets.
Biology: The compound is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Studied for its anti-tubercular activity.
Uniqueness
2-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine is unique due to its specific combination of functional groups and rings, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C21H29N5O2S |
---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
2-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C21H29N5O2S/c1-3-18-6-8-19(9-7-18)29(27,28)26-14-12-25(13-15-26)21-22-17(2)16-20(23-21)24-10-4-5-11-24/h6-9,16H,3-5,10-15H2,1-2H3 |
InChI Key |
IFOFVTOKUBZZLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCC4)C |
Origin of Product |
United States |
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